molecular formula C13H14FNO B2853257 [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B2853257
M. Wt: 219.25 g/mol
InChI Key: RXDPKDMALDFFCU-UHFFFAOYSA-N
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Description

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is a chemical compound with a complex structure that includes a fluorophenyl group, a pyrrol ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves multiple steps, starting with the formation of the pyrrol ring. One common method is the cyclization of a suitable precursor, such as a diketone, under acidic conditions. The fluorophenyl group can be introduced through a substitution reaction, and the methanol group can be added through a reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a carboxylic acid.

  • Reduction: : The pyrrol ring can be reduced to form a pyrrolidine derivative.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of a pyrrolidine derivative.

  • Substitution: : Formation of halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structure and functional groups. Similar compounds include:

  • 1-(4-fluorophenyl)piperazine: : A piperazine derivative with different biological activity.

  • 1-(4-fluorophenyl)ethanone: : A simpler ketone derivative with different chemical properties.

These compounds differ in their molecular structure, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPKDMALDFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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